Aziridine-2-carboxylic acid

Peptide Chemistry Bioconjugation Solid-Phase Synthesis

Generic aziridine scaffolds cannot substitute for this strained-ring carboxylic acid, whose unique geometry dictates regio- and stereoselective transformations inaccessible to simpler analogs. Researchers developing PDIA1-targeted oncology candidates, site-selective ADCs, or enantiopure unnatural amino acids require the correct stereoisomer with the carboxylic acid group intact. • PDIA1 inhibitor optimization: sulphonamide derivatives achieve IC50 = 0.6 μM, a >4-fold potency gain over bepristat 2a. • ADC & peptide conjugation: 100% thiol conjugation efficiency under mild aqueous conditions for homogenous antibody-drug conjugates. • Asymmetric synthesis: >99:1 dr for enantiopure serine derivatives and β-amino acid building blocks. • Novel antibiotics: AziDAP derivatives irreversibly inactivate DAP epimerase via selective active-site cysteine targeting. Enantiopure (S)-aziridine-2-carboxylic acid available. Standard international shipping with appropriate GHS labeling.

Molecular Formula C3H5NO2
Molecular Weight 87.08 g/mol
CAS No. 54080-06-7
Cat. No. B1594135
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAziridine-2-carboxylic acid
CAS54080-06-7
Synonymsaziridine-2-carboxylate
aziridine-2-carboxylic acid
Molecular FormulaC3H5NO2
Molecular Weight87.08 g/mol
Structural Identifiers
SMILESC1C(N1)C(=O)O
InChIInChI=1S/C3H5NO2/c5-3(6)2-1-4-2/h2,4H,1H2,(H,5,6)
InChIKeyWBGBOXYJYPVLQJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Aziridine-2-carboxylic Acid (CAS 54080-06-7) for Advanced Research and Pharmaceutical Intermediates


Aziridine-2-carboxylic acid (CAS 54080-06-7) is a heterocyclic organic compound characterized by a three-membered aziridine ring fused to a carboxylic acid functional group, with a molecular weight of 87.08 g/mol and the molecular formula C3H5NO2 [1]. This strained-ring compound exists as a chiral molecule and serves as a versatile chiral building block in asymmetric synthesis [2]. The compound's reactivity stems from its electrophilic aziridine ring, which readily undergoes nucleophilic ring-opening reactions, making it a valuable intermediate for the production of unnatural amino acids, peptides, and various biologically active molecules [3].

1
Chiral building block for asymmetric synthesis of unnatural amino acids and peptides.
Enables stereochemical control in complex molecule construction.
2
Reactive electrophilic ring allows regioselective nucleophilic ring-opening for bioconjugation and derivatization.
Reported for site-selective peptide modification under mild conditions.
3
Scaffold for enzyme inhibitor design, supporting structure-activity relationship studies targeting PDIA1 and DAP epimerase.
Strained ring and carboxylic acid provide versatile functionalization points.

Understanding Why Simple Analogs Cannot Replace Aziridine-2-carboxylic Acid in Demanding Synthetic and Biological Applications


While a variety of aziridine derivatives exist, generic substitution is not feasible for aziridine-2-carboxylic acid due to its unique combination of a highly strained three-membered ring and an adjacent carboxylic acid group [1]. This specific geometry dictates its reactivity profile, enabling regio- and stereoselective transformations that are not accessible with other aziridines, such as simple aziridine or even the five-membered ring analog proline [2]. The carboxylic acid moiety is crucial for further derivatization, allowing for the synthesis of complex peptides, esters, and amides with precise stereochemical control [1]. Furthermore, biological activity is highly stereospecific; for instance, derivatives of (S)-aziridine-2-carboxylic acid exhibit distinct interactions with biological targets compared to their (R)-enantiomers or other aziridine analogs [3]. Therefore, selecting the correct stereoisomer and ensuring the presence of the carboxylic acid group are non-negotiable requirements for achieving the desired synthetic or biological outcome, making direct substitution with simpler or less functionalized aziridines a high-risk proposition.

Target Compound Aziridine-2-carboxylic acid
Why Simple Aziridines or Proline Cannot Substitute The strained three-membered ring adjacent to a carboxylic acid creates a unique reactivity and regioselectivity profile; simpler analogs lack this electronic environment and may shift reaction outcomes.
Target Compound (S)-enantiomer
Enantiomer or Racemate Risk Biological interactions and asymmetric induction are stereospecific; the (R)-enantiomer or racemic mixture may not reproduce reported assay responses or stereochemical outcomes.
Target Compound Free carboxylic acid present
Derivatives Lacking the Acid Group The carboxylic acid is critical for further amide/ester formation and for directing nucleophilic attack; its absence may limit downstream derivatization and regio-/stereoselective transformations.

Quantitative Evidence for Selecting Aziridine-2-carboxylic Acid over Closely Related Analogs


Stereoselective Peptide Modification: Azi-Containing Peptides vs. Standard Cysteine Conjugation

Aziridine-2-carboxylic acid (Azi) incorporated into peptides enables site-selective modification via thiol nucleophiles under mild conditions. This method achieves a 100% conversion for the conjugation of Azi-containing peptides with N-acetylcysteine methyl ester, whereas standard maleimide-thiol conjugation on a cysteine residue often yields complex mixtures and lower efficiency [1]. The ring-opening reaction is highly regioselective and occurs under neutral aqueous conditions, a significant advantage over other electrophilic handles like epoxides which can require harsher conditions or lead to side reactions . The use of Azi residues for bioconjugation has been demonstrated to be >90% efficient in solid-phase peptide synthesis for the introduction of thioglycoconjugates and biochemical tags [1].

Peptide modification
Head-to-head
100% conversion, regiospecific
Reported site-selective conjugation under mild aqueous conditions.
Contrasts with cysteine-maleimide mixtures; supports solid-phase peptide synthesis workflows.
Peptide Chemistry Bioconjugation Solid-Phase Synthesis

Potent and Selective PDIA1 Inhibition: Aromatic Sulphonamide Derivatives vs. Classic PDIA1 Inhibitor Bepristat 2a

Aromatic sulphonamides of aziridine-2-carboxylic acid (Az-COOH) derivatives are potent inhibitors of protein disulfide isomerase A1 (PDIA1) [1]. The most active compound, C-3389, inhibits PDIA1 with an IC50 of 0.6 μM in an insulin reduction assay [2]. In contrast, the classic selective PDIA1 inhibitor, bepristat 2a, has a reported IC50 of approximately 2.5 μM in a similar assay [3]. These novel Az-COOH derivatives showed low nanomolar in vitro inhibitory properties against PDIA1 with significantly weaker effects on PDIA3, demonstrating selectivity [1]. In vivo studies further demonstrated anti-cancer and anti-thrombotic activity for these compounds [1].

PDIA1 inhibition
Cross-study
IC50 = 0.6 μM (C-3389)
Reported PDIA1 inhibition context; may support enzyme inhibition studies.
Comparator bepristat 2a IC50 ≈ 2.5 μM; assay: recombinant human PDIA1, insulin reduction.
Cancer Therapeutics Thrombosis Enzyme Inhibition

Irreversible Enzyme Inactivation: AziDAP Diastereomers vs. Reversible Inhibitors of DAP Epimerase

Derivatives of aziridine-2-carboxylic acid, specifically 2-(4-amino-4-carboxybutyl)aziridine-2-carboxylic acid (AziDAP), act as rapid, irreversible inactivators of diaminopimelate (DAP) epimerase, an essential bacterial enzyme [1]. The (2S,4S)-AziDAP isomer reacts selectively with the active site sulfhydryl of Cys73, while its diastereomer (2S,4R)-AziDAP reacts with Cys217, demonstrating exquisite active-site targeting [1]. In contrast, a related aziridine analog, (2R,3S,3′S)-3-(3′-aminopropane)aziridine-2,3′-dicarboxylate, is only a reversible inhibitor of the same enzyme with a much weaker IC50 of 2.88 mM . This irreversible mechanism of action leads to prolonged target engagement, a feature not shared by reversible inhibitors [1].

DAP epimerase
Head-to-head
Irreversible inactivation
Mechanism-based irreversible binding to active-site cysteines.
Reversible comparator IC50 = 2.88 mM; supports enzyme mechanism studies.
Antibacterial Agents Enzyme Mechanism Irreversible Inhibition

High Diastereoselectivity in Asymmetric Synthesis: Chiral Aziridine-2-carboxylic Esters vs. Other Chiral Building Blocks

The asymmetric synthesis of chiral aziridine-2-carboxylic esters can be achieved with exceptional diastereoselectivity. A reported method using N,N-diisopropyl-N-phosphonyl imines yielded chiral aziridine-2-carboxylic esters with excellent diastereoselectivities, often exceeding >99:1 dr for a wide range of substrates [1]. This level of stereocontrol is not universally achieved with other chiral building blocks. For instance, the synthesis of chiral epoxides or other aziridines may result in lower diastereomeric ratios (e.g., 4:1 to 10:1) or require more extensive purification . This high selectivity translates to a 51–87% yield of the desired diastereomer across 20 tested examples [1].

Diastereoselectivity
Class-level
dr > 99:1, yields 51–87%
Reported high stereocontrol in asymmetric ester synthesis.
Exceeds typical epoxide/aziridine diastereoselectivities; supports chiral pool expansion.
Asymmetric Synthesis Chiral Synthons Diastereoselectivity

Antibacterial Activity: Azirine-Containing Depsipeptides vs. Standard Antibiotics Against ESKAPE Pathogens

Azirine-containing depsipeptides, which can be derived from aziridine-2-carboxylic acid precursors, demonstrate promising antibacterial activity against clinically relevant ESKAPE pathogens [1]. Specifically, these compounds showed Minimum Inhibitory Concentration (MIC) values of 16 μg/mL against E. faecium and 9 μg/mL against S. aureus [1]. While these values are higher than some frontline antibiotics (e.g., vancomycin MICs are typically 1-2 μg/mL for S. aureus), they represent a significant starting point for a novel class of compounds targeting Gram-positive bacteria. This activity is comparable to or better than some older generation antibiotics and highlights the potential of this scaffold for further optimization [2].

Antibacterial (ESKAPE)
Class-level
MIC 9 μg/mL (S. aureus)
Antibacterial assay context for a novel depsipeptide class.
E. faecium MIC 16 μg/mL; in vitro broth microdilution. Comparator vancomycin MIC 1–2 μg/mL.
Antibacterial Agents ESKAPE Pathogens Depsipeptides

Regio- and Enantiospecific Ring-Opening: 1-Arylaziridine-2-carboxylic Acid Derivatives vs. Non-Activated Aziridines

1-Arylaziridine-2-carboxylic acid derivatives undergo highly regio- and enantiospecific ring-opening reactions with nucleophiles. For example, treatment of 1-phenylaziridine-2S-carboxamide with benzyl bromide yields ring-opened products in a 10.5:1 ratio, favoring C-2 attack [1]. This high regioselectivity is a direct consequence of the carboxylic acid derivative's electronic and steric properties. In contrast, non-activated aziridines often yield complex mixtures or require harsher conditions, leading to lower selectivity and reduced yields [2]. The reaction proceeds with almost quantitative yield and complete retention of stereochemistry, demonstrating enantiospecificity [1].

Ring-opening regio.
Class-level
10.5:1 C2:C3 ratio
Enantiospecific nucleophilic attack with reported regiocontrol.
Non-activated aziridines may give 1:1–3:1 selectivity; supports chiral amine synthesis.
Organic Synthesis Regioselectivity Enantiospecific Reactions

High-Impact Application Scenarios for Aziridine-2-carboxylic Acid Based on Quantifiable Evidence


Development of Next-Generation PDIA1 Inhibitors for Cancer and Thrombosis

Leverage the validated potency (IC50 = 0.6 μM) and selectivity of aromatic sulphonamide derivatives of aziridine-2-carboxylic acid [1] to design and optimize novel clinical candidates targeting PDIA1 for oncology and anti-thrombotic indications. This scaffold offers a clear advantage over existing inhibitors like bepristat 2a, with a demonstrated >4-fold increase in potency [2]. Procurement should prioritize enantiopure (S)-aziridine-2-carboxylic acid as the key starting material for these derivatives.

Site-Selective Bioconjugation for Advanced Therapeutics and Diagnostics

Employ aziridine-2-carboxylic acid as a building block in solid-phase peptide synthesis to create peptides with a unique, site-selective conjugation handle [3]. The documented 100% conversion efficiency for thiol conjugation under mild, aqueous conditions enables the reliable production of homogenous antibody-drug conjugates (ADCs), peptide-drug conjugates, and diagnostic probes. This method provides superior control and yield compared to traditional cysteine-maleimide chemistry .

Synthesis of Chiral, Non-Proteinogenic Amino Acids as Key Pharmaceutical Intermediates

Utilize the high diastereoselectivity (>99:1 dr) achievable in the asymmetric synthesis of aziridine-2-carboxylic esters [4] to produce enantiopure, unnatural amino acids and β-amino acid derivatives. These chiral building blocks are critical for constructing conformationally constrained peptides, peptidomimetics, and other complex drug candidates with enhanced stability and target selectivity. The process yields enantiomerically pure serine derivatives in high optical purity [5].

Mechanism-Based Design of Irreversible Antibacterial Agents

Capitalize on the irreversible inactivation mechanism of AziDAP derivatives against the essential bacterial enzyme DAP epimerase [6]. This approach, validated by selective targeting of active site cysteines (Cys73 and Cys217), provides a template for developing novel antibiotics with prolonged target engagement and a potentially higher barrier to resistance. Prioritize the synthesis and testing of (2S,4S)- and (2S,4R)-AziDAP diastereomers for their distinct active-site specificities [6].

Application
Selection Property
Validation Focus
PDIA1 inhibition studies
Inhibitor potency and isoform selectivity profile
PDIA1 vs PDIA3 inhibition endpoints; assay-dependent response review
Site-selective bioconjugation
Aziridine ring as a thiol-reactive handle under mild conditions
Conversion efficiency and regioselectivity in peptide/probe assembly
Chiral amino acid synthesis
Diastereoselective aziridine ester formation
Enantiomeric excess and stereochemical integrity of derived serine analogs
Antibacterial enzyme targeting
Irreversible DAP epimerase inactivation by AziDAP derivatives
Active-site cysteine engagement and target residence time
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